ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT
Brand Name:
Vulcanchem
CAS No.:
106636-57-1
VCID:
VC0012103
InChI:
InChI=1S/C15H10ClNO2S.K/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;/h1-7H,8H2,(H,18,19);/q;+1/p-1
SMILES:
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+]
Molecular Formula:
C15H9ClKNO2S
Molecular Weight:
341.9 g/mol
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT
CAS No.: 106636-57-1
Main Products
VCID: VC0012103
Molecular Formula: C15H9ClKNO2S
Molecular Weight: 341.9 g/mol
CAS No. | 106636-57-1 |
---|---|
Product Name | ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT |
Molecular Formula | C15H9ClKNO2S |
Molecular Weight | 341.9 g/mol |
IUPAC Name | potassium;2-(2-chloroacridin-9-yl)sulfanylacetate |
Standard InChI | InChI=1S/C15H10ClNO2S.K/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;/h1-7H,8H2,(H,18,19);/q;+1/p-1 |
Standard InChIKey | KGKQAOMBCMNNHJ-UHFFFAOYSA-M |
Isomeric SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
Synonyms | ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT |
PubChem Compound | 23700082 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume